1-Methyl-5-t-butylpyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

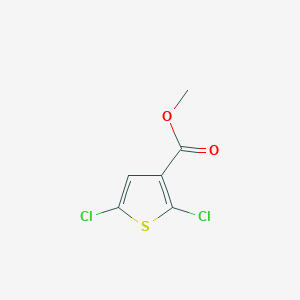

1-Methyl-5-t-butylpyrazole (MTBP) is a chemical compound that belongs to the pyrazole family. It is a potent inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. MTBP has been extensively studied for its potential applications in drug development and toxicology.

Aplicaciones Científicas De Investigación

1-Methyl-5-t-butylpyrazole has been studied for its potential applications in drug development and toxicology. It has been shown to inhibit the activity of several cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. This inhibition can lead to altered drug metabolism and potentially adverse drug interactions. Therefore, 1-Methyl-5-t-butylpyrazole is a valuable tool for studying drug metabolism and drug-drug interactions in vitro.

Mecanismo De Acción

1-Methyl-5-t-butylpyrazole inhibits cytochrome P450 enzymes by binding to the heme iron in the active site of the enzyme. This binding prevents the enzyme from metabolizing drugs and other xenobiotics, leading to altered drug metabolism. The potency of 1-Methyl-5-t-butylpyrazole as an inhibitor varies depending on the specific cytochrome P450 enzyme being targeted.

Efectos Bioquímicos Y Fisiológicos

1-Methyl-5-t-butylpyrazole has been shown to have minimal effects on cell viability and proliferation at concentrations typically used in in vitro experiments. However, it can alter the expression of several genes involved in drug metabolism and transport. Additionally, 1-Methyl-5-t-butylpyrazole has been shown to increase the toxicity of certain drugs, such as acetaminophen, by inhibiting their metabolism.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-Methyl-5-t-butylpyrazole is a valuable tool for studying drug metabolism and drug-drug interactions in vitro. Its potency as an inhibitor of cytochrome P450 enzymes allows for the investigation of potential drug interactions and the effects of altered drug metabolism. However, 1-Methyl-5-t-butylpyrazole is not suitable for use in vivo due to its potential toxicity and lack of specificity for individual cytochrome P450 enzymes.

Direcciones Futuras

There are several areas of future research for 1-Methyl-5-t-butylpyrazole. One area of interest is the development of more specific inhibitors of individual cytochrome P450 enzymes. This could lead to more accurate predictions of potential drug interactions and improved drug safety. Additionally, further research is needed to determine the potential toxicity of 1-Methyl-5-t-butylpyrazole and its metabolites in vivo. Finally, the use of 1-Methyl-5-t-butylpyrazole in combination with other inhibitors could provide a more comprehensive understanding of drug metabolism and drug-drug interactions.

Métodos De Síntesis

1-Methyl-5-t-butylpyrazole can be synthesized through a multi-step process involving the reaction of 1,3-dimethyl-5-pyrazolone with t-butylmagnesium chloride, followed by methylation with methyl iodide. The final product is obtained after purification using column chromatography.

Propiedades

Número CAS |

141665-17-0 |

|---|---|

Nombre del producto |

1-Methyl-5-t-butylpyrazole |

Fórmula molecular |

C8H14N2 |

Peso molecular |

138.21 g/mol |

Nombre IUPAC |

5-tert-butyl-1-methylpyrazole |

InChI |

InChI=1S/C8H14N2/c1-8(2,3)7-5-6-9-10(7)4/h5-6H,1-4H3 |

Clave InChI |

ALCTZBPSAKAYDD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=NN1C |

SMILES canónico |

CC(C)(C)C1=CC=NN1C |

Otros números CAS |

141665-17-0 |

Sinónimos |

1-Methyl-5-t-butylpyrazole |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)

![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)

![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)